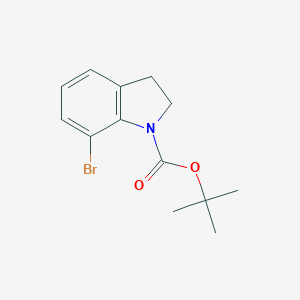

Tert-butyl 7-bromoindoline-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 7-bromo-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLSVTIQYUAATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566395 | |

| Record name | tert-Butyl 7-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143262-17-3 | |

| Record name | tert-Butyl 7-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-butyl 7-bromoindoline-1-carboxylate

Foreword: The Strategic Importance of tert-butyl 7-bromoindoline-1-carboxylate in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the indoline scaffold represents a "privileged structure," a molecular framework that is recurrently identified as a binder to a variety of biological targets. The strategic derivatization of this core enables the exploration of vast chemical spaces, leading to the discovery of novel therapeutic agents. This compound is a cornerstone building block in this endeavor. The bromine atom at the 7-position serves as a versatile synthetic handle for a myriad of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[1] Concurrently, the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen ensures stability and regiochemical control in subsequent synthetic transformations. This guide provides a comprehensive, field-proven protocol for the synthesis of this pivotal intermediate, designed for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Three-Step Approach to a Key Intermediate

The synthesis of this compound is most effectively achieved through a robust three-step sequence. This pathway is designed for efficiency, scalability, and high purity of the final product. The overall synthetic workflow is as follows:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 7-Bromoindole via Bartoli Indole Synthesis

The initial step leverages the Bartoli indole synthesis, a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[2][3] The ortho-bromo substituent in 2-bromonitrobenzene is crucial for directing the cyclization process.[4][5]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 2-Bromonitrobenzene | ReagentPlus®, 99% | Sigma-Aldrich | Starting material. |

| Vinylmagnesium bromide | 1.0 M in THF | Sigma-Aldrich | Grignard reagent, handle under inert gas. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Reaction solvent, ensure dryness. |

| Ammonium chloride (NH₄Cl) | ACS reagent, ≥99.5% | Fisher Scientific | For quenching the reaction. |

| Diethyl ether (Et₂O) | ACS reagent, ≥99.0% | VWR | Extraction solvent. |

| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore | Drying agent. |

| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |

Experimental Protocol

-

Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 2-bromonitrobenzene (10.1 g, 50 mmol) and anhydrous THF (100 mL). The solution is cooled to -40 °C using an acetone/dry ice bath.

-

Grignard Addition: Vinylmagnesium bromide (1.0 M in THF, 150 mL, 150 mmol, 3.0 equiv.) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -35 °C. The causality behind the use of three equivalents is that one equivalent is consumed in the formation of a nitrosoarene intermediate, a second equivalent adds to the nitroso group, and the third is involved in a deprotonation step later in the mechanism.[3]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL) at 0 °C. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, 100:0 to 95:5) to afford 7-bromoindole as a beige-yellowish solid.[1] For enhanced purity, the product can be recrystallized from ethanol/water.[6]

Expected Yield and Characterization

-

Yield: 55-65%

-

Appearance: Beige-yellowish crystalline powder.[1]

-

Melting Point: 41-44 °C.

-

¹H NMR (400 MHz, CDCl₃): δ 8.15 (br s, 1H, NH), 7.60 (d, J = 7.9 Hz, 1H), 7.25 (dd, J = 7.9, 1.2 Hz, 1H), 7.18 (t, J = 3.0 Hz, 1H), 7.05 (t, J = 7.9 Hz, 1H), 6.55 (dd, J = 3.0, 1.9 Hz, 1H).

-

¹³C NMR (101 MHz, CDCl₃): δ 134.8, 128.8, 124.6, 122.5, 121.3, 119.8, 103.0, 102.8.

Part 2: Reduction of 7-Bromoindole to 7-Bromoindoline

The reduction of the indole double bond to an indoline is a critical transformation. While catalytic hydrogenation is an option, the use of sodium cyanoborohydride in acetic acid offers a convenient and selective method that avoids the need for specialized high-pressure equipment and mitigates the risk of de-bromination.[7] The acidic medium is essential as it protonates the indole at the C3 position, forming an indoleninium ion which is readily reduced by the mild hydride reagent.[7]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 7-Bromoindole | As synthesized | - | Starting material from Step 1. |

| Sodium cyanoborohydride (NaBH₃CN) | 95% | Sigma-Aldrich | Highly Toxic! Handle with extreme care.[8] |

| Acetic acid (AcOH) | Glacial, ≥99.7% | Fisher Scientific | Reaction solvent and catalyst. |

| Sodium hydroxide (NaOH) | Pellets, ACS reagent | VWR | For neutralization. |

| Dichloromethane (DCM) | ACS reagent, ≥99.5% | EMD Millipore | Extraction solvent. |

| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore | Drying agent. |

Experimental Protocol

-

Reaction Setup: A 250 mL round-bottom flask is charged with 7-bromoindole (5.88 g, 30 mmol) and glacial acetic acid (100 mL). The mixture is stirred until all the solid has dissolved.

-

Reductant Addition: The solution is cooled to 10-15 °C in an ice-water bath. Sodium cyanoborohydride (9.42 g, 150 mmol, 5.0 equiv.) is added portion-wise over 30 minutes, ensuring the temperature does not exceed 20 °C. The use of a significant excess of the reducing agent ensures complete conversion.

-

Reaction Progression: The reaction mixture is stirred at room temperature for 4 hours. Reaction progress is monitored by TLC (hexane:ethyl acetate, 4:1), observing the disappearance of the starting material spot.

-

Work-up: The bulk of the acetic acid is removed under reduced pressure. The residue is cooled in an ice bath and carefully neutralized by the slow addition of 2 M aqueous sodium hydroxide until the pH is approximately 8-9.

-

Purification: The aqueous mixture is extracted with dichloromethane (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 7-bromoindoline is typically an oil and can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) if necessary, though often it is of sufficient purity for the next step.[9]

Expected Yield and Characterization

-

Yield: 80-90%

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (400 MHz, CDCl₃): δ 7.00 (d, J = 7.8 Hz, 1H), 6.90 (d, J = 7.5 Hz, 1H), 6.60 (t, J = 7.7 Hz, 1H), 4.05 (br s, 1H, NH), 3.60 (t, J = 8.4 Hz, 2H), 3.05 (t, J = 8.4 Hz, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ 150.8, 131.5, 129.2, 120.0, 117.8, 108.9, 47.5, 30.5.

Part 3: Boc Protection of 7-Bromoindoline

The final step involves the protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). DMAP acts as a nucleophilic catalyst, accelerating the acylation of the secondary amine.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 7-Bromoindoline | As synthesized | - | Starting material from Step 2. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent grade, 97% | Sigma-Aldrich | Boc-protecting agent. |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich | Catalyst. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | - | For washing. |

| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore | Drying agent. |

Experimental Protocol

-

Reaction Setup: A 250 mL round-bottom flask is charged with 7-bromoindoline (4.0 g, 20.2 mmol), anhydrous dichloromethane (80 mL), and DMAP (247 mg, 2.02 mmol, 0.1 equiv.).

-

Boc Anhydride Addition: Di-tert-butyl dicarbonate (5.28 g, 24.2 mmol, 1.2 equiv.) is added to the stirred solution at room temperature. Effervescence (CO₂ evolution) should be observed.

-

Reaction Progression: The reaction is stirred at room temperature for 2 hours. Completion of the reaction is confirmed by TLC analysis (hexane:ethyl acetate, 9:1), where the product will have a higher Rf value than the starting indoline.

-

Work-up: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate (50 mL) and then with brine (50 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to yield this compound as a white solid.

Expected Yield and Characterization

-

Yield: 90-98%

-

Appearance: White solid.

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 7.05 (d, J = 7.5 Hz, 1H, Ar-H), 6.90 (t, J = 7.8 Hz, 1H, Ar-H), 4.10 (t, J = 8.5 Hz, 2H, N-CH₂), 3.00 (t, J = 8.5 Hz, 2H, C-CH₂), 1.60 (s, 9H, C(CH₃)₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 153.5, 145.2, 132.0, 129.8, 124.5, 120.1, 110.2, 81.5, 52.8, 30.1, 28.5.

Safety and Handling Considerations

-

7-Bromoindole: May cause skin, eye, and respiratory irritation.[2][4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

-

Sodium Cyanoborohydride: Highly toxic. [8] May be fatal if swallowed, in contact with skin, or if inhaled. Contact with acids liberates very toxic hydrogen cyanide gas.[8] All manipulations should be performed in a certified chemical fume hood. A dedicated waste container for cyanide-containing materials should be used.

-

Di-tert-butyl dicarbonate: Flammable solid with a low flash point.[10] It is also a lachrymator and can cause skin and respiratory irritation. Handle in a well-ventilated area, away from ignition sources.

-

Grignard Reagents: Highly reactive and pyrophoric. Handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents and glassware.

Conclusion

This in-depth technical guide provides a reliable and detailed protocol for the synthesis of this compound. By understanding the causality behind the experimental choices and adhering to the outlined procedures and safety precautions, researchers can confidently produce this valuable building block for their drug discovery and development programs.

References

-

Bartoli indole synthesis - Grokipedia. (URL: [Link])

-

Bartoli Indole Synthesis | Request PDF - ResearchGate. (URL: [Link])

-

Bartoli indole synthesis - Wikipedia. (URL: [Link])

-

Bartoli Indole Synthesis - J&K Scientific LLC. (2021-02-08). (URL: [Link])

-

THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE - Canadian Science Publishing. (URL: [Link])

-

2009-02-20 Bartoli Indole Synthesis, Alex - Scribd. (2009-02-20). (URL: [Link])

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (URL: [Link])

-

Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups - Erowid. (URL: [Link])

-

NMR Chemical Shifts. (URL: [Link])

-

Optimizing Organic Synthesis with 7-Bromoindole: A Supplier's Guide. (URL: [Link])

-

1 H-and 13 C-NMR chemical shifts for compound 7. - ResearchGate. (URL: [Link])

-

Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws]. (URL: [Link])

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. (2023-04-19). (URL: [Link])

-

Synthesis of 5-Bromo Indole - Erowid. (URL: [Link])

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025-02-22). (URL: [Link])

-

Sodium cyanoborohydride - Organic Chemistry Portal. (URL: [Link])

-

7-Bromoindole, 1 X 1 g (473723-1G) | MilliporeSigma® (Sigma-Aldrich) - Alkali Scientific. (URL: [Link])

-

Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim. (URL: [Link])

-

bmse000097 Indole at BMRB. (URL: [Link])

-

t-Butyl group towers over other 1H resonances - ACD/Labs. (URL: [Link])

-

Sodium Cyanoborohydride - G-Biosciences. (URL: [Link])

-

On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy - arkat usa. (URL: [Link])

-

Column chromatography - Columbia University. (URL: [Link])

-

Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19). (URL: [Link])

-

NMR STUDIES OF INDOLE Pedro Joseph-Nathan*, Rosa E. del Rio, and Martha S. Morales-Rios Departamento de Qulmica del Centro de In. (URL: [Link])

-

Supporting information Indoles - The Royal Society of Chemistry. (URL: [Link])

-

Tert Butyl 7 Bromoindoline 1 Carboxylate - Cenmed Enterprises. (URL: [Link])

- CN103387530A - 5-bromoindole preparation method - Google P

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. (URL: [Link])

-

Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification - PubMed. (URL: [Link])

-

Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 8. erowid.org [erowid.org]

- 9. columbia.edu [columbia.edu]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

An In-depth Technical Guide to tert-Butyl 7-bromoindoline-1-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl 7-bromoindoline-1-carboxylate, a key building block in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, including its molecular weight, and present a detailed, field-tested synthesis protocol. The guide will further explore its critical role in the development of novel therapeutics, with a particular focus on its application in the synthesis of kinase inhibitors through advanced cross-coupling methodologies. Spectroscopic data for analytical verification, safety protocols, and a mechanistic exploration of its reactivity are included to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. Its unique three-dimensional structure and rich electronic properties allow for precise interactions with a wide array of biological targets. The strategic functionalization of the indoline ring system is paramount in modulating the pharmacological profile of drug candidates. This compound has emerged as a highly versatile and valuable intermediate in this context. The presence of a bromine atom at the 7-position provides a reactive handle for the introduction of diverse molecular fragments, while the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen ensures stability and allows for controlled, selective reactions at other positions of the ring.

Physicochemical Properties

A thorough understanding of the fundamental properties of a reagent is the cornerstone of its effective application in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 298.18 g/mol | [1][2][3] |

| Molecular Formula | C13H16BrNO2 | [1][2][3] |

| CAS Number | 143262-17-3 | [1][2][3] |

| Appearance | Light pink powder | [4] |

| Purity | ≥98% (typically by HPLC) | [2][4] |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)Br | [1][2][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence involving the synthesis of the 7-bromoindole intermediate followed by the protection of the indole nitrogen. A reliable method for the initial synthesis of 7-bromoindole is the Bartoli indole synthesis.

Step 1: Synthesis of 7-Bromoindole via Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful transformation for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. In this case, 2-bromonitrobenzene is reacted with vinylmagnesium bromide to yield 7-bromoindole.

Reaction Scheme:

A schematic of the Bartoli Indole Synthesis.

Experimental Protocol:

-

To a solution of 2-bromonitrobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -40 °C under an inert atmosphere (e.g., argon or nitrogen), add vinylmagnesium bromide (3.0 equiv., typically a 1 M solution in THF) dropwise, maintaining the internal temperature below -35 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 7-bromoindole.

Step 2: Boc Protection of 7-Bromoindole

The final step involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard procedure that enhances the stability of the indole ring and prevents unwanted side reactions in subsequent steps.

Reaction Scheme:

Boc protection of 7-bromoindole.

Experimental Protocol:

-

Dissolve 7-bromoindole (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

-

To this solution, add di-tert-butyl dicarbonate ((Boc)2O, 1.1-1.2 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05-0.1 equiv.).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is crucial for ensuring its purity and confirming its identity. Below are the expected spectroscopic data for this compound based on its structure and data from closely related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Expected Chemical Shifts (in CDCl₃):

-

δ 1.5-1.6 ppm (s, 9H): This singlet corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.

-

δ 3.0-3.2 ppm (t, 2H): A triplet corresponding to the two protons on the C3 carbon of the indoline ring.

-

δ 4.0-4.2 ppm (t, 2H): A triplet corresponding to the two protons on the C2 carbon of the indoline ring.

-

δ 6.9-7.5 ppm (m, 3H): A multiplet in the aromatic region corresponding to the three protons on the benzene ring of the indoline core.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Expected Chemical Shifts (in CDCl₃):

-

δ 28.4 ppm: Carbon atoms of the methyl groups in the tert-butyl group.

-

δ 30-32 ppm: C3 carbon of the indoline ring.

-

δ 50-52 ppm: C2 carbon of the indoline ring.

-

δ 80-82 ppm: Quaternary carbon of the tert-butyl group.

-

δ 115-145 ppm: Aromatic carbons of the indoline ring.

-

δ 152-155 ppm: Carbonyl carbon of the Boc group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

Expected Characteristic Peaks (cm⁻¹):

-

~2975 cm⁻¹: C-H stretching of the tert-butyl group.

-

~1700 cm⁻¹: Strong C=O stretching of the carbamate carbonyl group.[5]

-

~1600, ~1470 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250-1300 cm⁻¹: C-N stretching of the carbamate.

-

~1150 cm⁻¹: C-O stretching of the ester group.

-

MS (Mass Spectrometry):

-

Expected m/z:

-

[M+H]⁺: 299.05, 301.05 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

[M-Boc+H]⁺: 199.99, 201.99.

-

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a cornerstone intermediate in the synthesis of kinase inhibitors.[6] Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 7-position of the indoline ring is a key point for modification to achieve potent and selective kinase inhibition.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[7][8] In the context of this compound, it allows for the introduction of various aryl and heteroaryl moieties at the 7-position, which can mimic the adenine region of ATP and bind to the hinge region of protein kinases.[6]

Generalized Reaction Scheme:

Suzuki-Miyaura coupling workflow.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are chosen for their efficiency in facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of ligand (e.g., PPh₃, dppf) can significantly impact the reaction's success by influencing the catalyst's stability and reactivity.

-

Base: A base is essential to activate the boronic acid for transmetalation. The choice of base can affect the reaction rate and yield, with inorganic carbonates being common and effective options.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic-soluble starting materials and the inorganic base.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, another critical transformation in the synthesis of kinase inhibitors. The introduction of an amino group at the 7-position can provide additional hydrogen bond donor/acceptor sites for enhanced interaction with the target protein.[6]

Generalized Reaction Scheme:

Buchwald-Hartwig amination workflow.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the key palladium-amide complex. Sodium tert-butoxide is a common choice.

-

Solvent: Anhydrous, aprotic solvents are necessary to prevent unwanted side reactions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statement Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

-

Precautionary Statement Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically important building block that provides a reliable and versatile platform for the synthesis of complex, biologically active molecules. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the systematic and efficient exploration of chemical space in the pursuit of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to effectively utilize this valuable compound in their drug discovery and development endeavors.

References

- BenchChem. (2025). Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry.

- Cenmed Enterprises. This compound (C007B-291992).

- Cenmed Enterprises. Tert Butyl 7 Bromoindoline 1 Carboxylate.

- BLD Pharm. 143262-17-3|this compound|BLD Pharm.

- Chem-Impex. 7-Bromo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester.

- MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(3), 996.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14977844, this compound.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- Wiley Online Library. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry – A European Journal, 12(19), 5142-5148.

- TCI Chemicals. (2025). Safety Data Sheet.

- NIH National Library of Medicine. (2016). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. J. Org. Chem., 81(17), 7567–7576.

- Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 14-19.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. discovery.researcher.life [discovery.researcher.life]

Introduction to tert-butyl 7-bromoindoline-1-carboxylate

An In-depth Technical Guide: tert-Butyl 7-bromoindoline-1-carboxylate

Executive Summary: This technical guide provides a comprehensive overview of this compound, a pivotal building block in modern medicinal chemistry and organic synthesis. We will dissect its structural components, detailing the strategic importance of the indoline core, the C7-bromine "reaction handle," and the N-Boc protecting group. This document furnishes detailed, field-tested protocols for the synthesis of the title compound and its subsequent application in high-yield palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this versatile intermediate for the construction of complex, biologically active molecules.

Overview and Significance in Medicinal Chemistry

This compound, also commonly referred to as Boc-7-bromoindoline, has emerged as a highly valued intermediate in the synthesis of novel therapeutic agents.[1] Its structure is predicated on the indoline nucleus, a privileged heterocyclic system found in a vast array of natural products and FDA-approved pharmaceuticals.[2] The strategic placement of a bromine atom at the 7-position provides a versatile handle for advanced chemical modifications, primarily through palladium-catalyzed cross-coupling reactions.[3] This, combined with the stability and selective reactivity afforded by the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, makes it an ideal starting point for creating diverse molecular architectures, particularly in the development of kinase inhibitors for oncology.[2]

Chemical Identity and Physicochemical Properties

A clear understanding of the compound's fundamental properties is critical for its effective use and storage.

| Property | Value | Source |

| IUPAC Name | tert-butyl 7-bromo-2,3-dihydro-1H-indole-1-carboxylate | Chem-Impex[1] |

| Synonyms | Boc-7-bromoindoline, 7-Bromo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester | Chem-Impex[1] |

| CAS Number | 143262-17-3 | Cenmed Enterprises[4][5] |

| Molecular Formula | C₁₃H₁₆BrNO₂ | Chem-Impex[1] |

| Molecular Weight | 298.18 g/mol | Chem-Impex[1] |

| Appearance | Light pink powder | Chem-Impex[1] |

| Purity | ≥98% (HPLC) | Chem-Impex[1] |

| Storage | Store at Room Temperature, protect from light | Sigma-Aldrich, Chem-Impex[1] |

The Strategic Role of Key Structural Features

The utility of Boc-7-bromoindoline is not accidental; it is a result of the deliberate combination of three key structural motifs, each serving a distinct and crucial purpose in a synthetic workflow.

The Indoline Core: A Privileged Scaffold

The indole and its reduced form, indoline, are fundamental scaffolds in medicinal chemistry, known to confer a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] Its rigid structure and specific electronic properties make it an excellent backbone for presenting functional groups to biological targets in a well-defined three-dimensional space.

The C7-Bromine Handle: A Gateway to Functionalization

The bromine atom at the 7-position is the primary site of reactivity. Its presence is a strategic choice, enabling chemists to employ a suite of powerful and reliable palladium-catalyzed cross-coupling reactions.[3] This allows for the precise introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, which is essential for structure-activity relationship (SAR) studies in drug discovery.[2][6]

The N-Boc Protecting Group: Enabling Selective Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis.[7] Its inclusion in this molecule serves several critical functions:

-

Prevents Unwanted Side Reactions: It deactivates the nitrogen, preventing it from interfering with reactions targeted at the C7-bromine.[6]

-

Enhances Solubility and Stability: The Boc group often improves the solubility of intermediates in common organic solvents and increases their overall stability.[1]

-

Facilitates C2 Functionalization: While deactivating the ring towards electrophilic substitution, the electron-withdrawing nature of the Boc group facilitates deprotonation at the C2 position, opening pathways for alternative functionalization if desired.[7]

-

Mild and Orthogonal Deprotection: The Boc group is reliably cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), which are typically orthogonal to the conditions used for its installation and for subsequent cross-coupling reactions.[7][8] This mild removal is crucial for preserving sensitive functional groups elsewhere in the molecule during multi-step syntheses.

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol

This protocol details the N-protection of 7-bromoindole followed by a diastereoselective reduction.

Step 1: Synthesis of tert-butyl 7-bromo-1H-indole-1-carboxylate

-

Reagent Preparation: To a solution of 7-bromoindole (1.0 equiv.) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) and triethylamine (TEA, 1.5 equiv.).

-

Reaction Initiation: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) portion-wise to the stirred solution at room temperature. The use of a slight excess of (Boc)₂O ensures complete conversion of the starting material.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 7-bromoindole spot is consumed (typically 1-2 hours).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield the N-Boc protected indole as a solid.

Step 2: Synthesis of this compound

-

Setup: Dissolve the tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 equiv.) from Step 1 in methanol (MeOH, approx. 0.1 M) in a flask equipped with a magnetic stir bar.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 3.0-4.0 equiv.) carefully in small portions. The large excess of NaBH₄ is required for the reduction of the less reactive Boc-activated indole.

-

Reaction: Allow the reaction to stir at 0 °C and monitor by TLC. The reaction can be slow; allow it to warm to room temperature and stir for several hours or overnight if necessary.

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water or acetone at 0 °C.

-

Extraction: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous NaSO₄, filter, and concentrate. The resulting crude product can be purified by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Analytical Characterization

The identity and purity of the final compound must be rigorously confirmed. Standard methods include:

-

¹H and ¹³C NMR: To confirm the molecular structure and absence of impurities.

-

LC-MS: To confirm the molecular weight and assess purity.

-

HPLC: To determine the purity with high precision. [1]

Core Applications in Palladium-Catalyzed Cross-Coupling

The primary utility of this building block is realized in palladium-catalyzed cross-coupling reactions, which construct new C-C and C-N bonds at the 7-position.

Mechanism Overview: The Catalytic Cycle

These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organic halide with an organoboron compound. [6]This reaction is instrumental in synthesizing 7-arylindoles, which are key scaffolds for kinase inhibitors as they can mimic the adenine region of ATP. [2] Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 equiv.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 equiv.). [6]2. Solvent and Degassing: Add a suitable solvent system, such as 1,4-dioxane/water or toluene/water. [6]Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Heating: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting bromide.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the 7-arylindoline product.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is the premier method for forming C-N bonds. Introducing an amino group at the 7-position can provide additional hydrogen bond donor/acceptor sites, leading to potent interactions with protein targets like kinases. [2] Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.3 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or RuPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv.).

-

Solvent: Add an anhydrous aprotic solvent, such as toluene or dioxane.

-

Heating: Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by LC-MS.

-

Workup and Purification: After cooling, quench the reaction by adding saturated aqueous NH₄Cl. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify the crude material via flash chromatography to isolate the 7-aminoindoline product.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

To illustrate the practical application, we can outline the synthesis of a 7-arylindoline scaffold, a common core in many kinase inhibitors.

Caption: Synthetic workflow from Boc-7-bromoindoline to a 7-arylindoline kinase inhibitor core.

This two-step sequence—Suzuki coupling followed by Boc deprotection—efficiently transforms a simple building block into a valuable, functionalized scaffold ready for further elaboration in a drug discovery program.

Conclusion and Future Outlook

This compound is a masterfully designed chemical intermediate whose value lies in the strategic interplay of its constituent parts. The stability of the Boc-protected indoline core, combined with the versatile reactivity of the C7-bromine atom, provides a reliable and powerful platform for the synthesis of complex molecular targets. Its proven utility in constructing kinase inhibitor scaffolds underscores its importance in modern pharmaceutical research. [1][2]Future applications will likely see this building block employed in the synthesis of novel materials, fluorescent probes, and an even broader range of biologically active compounds, solidifying its role as an indispensable tool in the chemist's arsenal.

References

-

tert-Butyl 7-(2-bromoethyl)indole-1-carboxylate | C15H18BrNO2 - PubChem. Available at: [Link]

-

Protection of Indole by Carbamate - SynArchive. Available at: [Link]

-

Tert Butyl 7 Bromoindoline 1 Carboxylate - Cenmed Enterprises. Available at: [Link]

-

Indole N‐Boc deprotection method development - ResearchGate. Available at: [Link]

-

This compound (C007B-291992) - Cenmed Enterprises. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 7-Bromoindoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 7-bromoindoline-1-carboxylate, a key building block in synthetic and medicinal chemistry. The structural complexity of this molecule, featuring a substituted aromatic ring, a saturated heterocyclic system, and a bulky protecting group, gives rise to a nuanced ¹H NMR spectrum. Understanding the intricacies of this spectrum is paramount for reaction monitoring, quality control, and structural verification in drug discovery and development pipelines.

This document moves beyond a simple peak list, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy. We will dissect the spectrum into its constituent spin systems, explaining the causal relationships between the molecule's electronic and steric environment and the observed chemical shifts, multiplicities, and coupling constants.

Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments, each with a characteristic signature in the ¹H NMR spectrum. A systematic analysis begins with identifying these unique protons.

Caption: Molecular structure of this compound with key proton environments highlighted.

The key proton groups are:

-

Aromatic Protons: H-4, H-5, and H-6 on the benzene ring.

-

Aliphatic Protons: The four protons of the two methylene groups at the C-2 and C-3 positions of the indoline ring.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyloxycarbonyl (Boc) protecting group.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |

| H-6 | ~7.5 - 7.6 | d | 1H | J(H6-H5) ≈ 7.5 - 8.0 (ortho) |

| H-4 | ~7.2 - 7.3 | d | 1H | J(H4-H5) ≈ 7.5 - 8.0 (ortho) |

| H-5 | ~6.9 - 7.0 | t | 1H | J(H5-H6) ≈ 7.5 - 8.0 (ortho), J(H5-H4) ≈ 7.5 - 8.0 (ortho) |

| H-2 | ~3.9 - 4.1 | t | 2H | J(H2-H3) ≈ 8.0 - 8.5 (vicinal) |

| H-3 | ~3.0 - 3.2 | t | 2H | J(H3-H2) ≈ 8.0 - 8.5 (vicinal) |

| -C(CH₃)₃ | ~1.5 - 1.6 | s | 9H | N/A |

Detailed Spectral Analysis

The Aromatic Region (δ 6.9 - 7.6 ppm)

The benzene ring is 1,2,3-trisubstituted, which gives rise to a characteristic splitting pattern for the three adjacent aromatic protons (H-4, H-5, and H-6). This arrangement forms an AMX spin system, though due to similar coupling constants, it often appears as a pseudo-ABX system.

-

H-6 (δ ~7.5 - 7.6 ppm): This proton is ortho to the electron-withdrawing bromine atom and meta to the nitrogen of the indoline ring. The deshielding effect of the adjacent bromine is expected to shift this proton the furthest downfield in the aromatic region. It will appear as a doublet due to coupling with H-5.

-

H-4 (δ ~7.2 - 7.3 ppm): This proton is ortho to the fused, electron-donating indoline ring nitrogen (after considering the electron-withdrawing effect of the Boc group) and meta to the bromine atom. It is expected to be the most shielded of the three aromatic protons. It will appear as a doublet due to coupling with H-5.

-

H-5 (δ ~6.9 - 7.0 ppm): This proton is situated between H-4 and H-6 and will be split by both neighboring protons. Since the ortho coupling constants (³J) in benzene rings are typically in the range of 7-10 Hz, and the coupling of H-5 to H-4 and H-6 will be similar, this signal will appear as a triplet.[1]

The electron-withdrawing nature of the Boc group on the nitrogen atom reduces its electron-donating character into the aromatic ring, influencing the precise chemical shifts of these protons.

The Aliphatic Region (δ 3.0 - 4.1 ppm)

The two methylene groups of the indoline ring (C-2 and C-3) form an A₂B₂ spin system.

-

H-2 (δ ~3.9 - 4.1 ppm): These protons are adjacent to the nitrogen atom, which is bonded to the electron-withdrawing Boc group. This deshielding environment shifts their signal significantly downfield. They will appear as a triplet due to vicinal coupling with the C-3 protons.

-

H-3 (δ ~3.0 - 3.2 ppm): These protons are adjacent to the C-2 methylene group and the aromatic ring. They are more shielded than the C-2 protons and will also appear as a triplet due to vicinal coupling with the C-2 protons. The vicinal coupling constant (³J) in such five-membered rings is typically in the range of 6-8 Hz.[1][2]

The tert-Butyl Group (δ ~1.5 - 1.6 ppm)

The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with.

-

-C(CH₃)₃ (δ ~1.5 - 1.6 ppm): This will appear as a sharp, intense singlet, integrating to nine protons. This characteristic signal is a definitive indicator of the presence of the Boc protecting group. Its upfield chemical shift is typical for aliphatic protons in a shielded environment.[3]

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound.[4][5]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[6] Alternatively, the residual proton signal of the solvent can be used as a secondary reference (e.g., CHCl₃ at δ 7.26 ppm).[7]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is free of any particulate matter.[8]

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Data Acquisition

-

Instrument: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.

-

Acquisition Parameters: Set appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For a sample of this concentration, 8 to 16 scans are usually sufficient.

-

Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased and baseline corrected to produce the final ¹H NMR spectrum.

Causality Behind Experimental Choices and Interpretation

-

Choice of Solvent: Deuterated solvents are used to avoid large solvent proton signals that would obscure the analyte signals. The choice between solvents like CDCl₃ and DMSO-d₆ can slightly alter chemical shifts due to different solvent-solute interactions.

-

Internal Standard: TMS is the standard reference because its protons are highly shielded, and it is chemically inert. This ensures accurate and reproducible chemical shift measurements across different experiments and instruments.

-

Spectrometer Frequency: Higher field strengths (e.g., 500 MHz vs. 300 MHz) increase the separation between peaks (in Hz), which can help to resolve complex multiplets and provide more accurate coupling constant measurements.

-

Splitting Patterns (Multiplicity): The splitting of a proton signal into a multiplet is caused by the magnetic influence of neighboring, non-equivalent protons (spin-spin coupling). The n+1 rule is a useful first-order approximation, where n is the number of equivalent neighboring protons.[9]

-

Coupling Constants (J): The magnitude of the coupling constant is independent of the spectrometer's magnetic field strength and provides valuable information about the connectivity and stereochemistry of the molecule. Ortho-coupling in aromatic systems is typically larger than meta- or para-coupling. Vicinal coupling in aliphatic systems is dependent on the dihedral angle between the coupled protons (the Karplus relationship).[3][10]

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the predicted chemical shifts, multiplicities, and coupling constants for each proton environment, as detailed in this guide, is essential for any scientist working with this compound. By following a standardized experimental protocol and applying the fundamental principles of NMR spectroscopy, researchers can confidently use ¹H NMR as a powerful tool for structural verification and purity assessment in their synthetic and drug discovery endeavors. The logical relationships between molecular structure and spectral appearance provide a self-validating system for the analytical chemist.

Caption: Logical relationship between molecular structure, NMR principles, and the resulting spectrum.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link][5]

- Sun, H., Ehlhardt, W. J., Kulanthaivel, P., & Yost, G. S. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition, 35(9), 1647–1655.

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link][8]

-

Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link][11]

-

Rawal, G. K., & Singh, V. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23891–23899.[12]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][6]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link][7]

-

University of Oregon. (n.d.). NMR Chemical Shifts. Retrieved from [Link][13]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link][3]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link][14]

-

Dhar, S. S., & Singh, P. (1962). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 56(6), 335–343.[15]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link][1]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link][16]

-

MDPI. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(10), 2497.[17]

-

Chemistry LibreTexts. (2019). 2.7: NMR - Interpretation. [Link][3][10]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link][18]

-

Supporting Information. (n.d.). 2 - Supporting Information. [Link][19]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link][9]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link][20]

-

Human Metabolome Database. (n.d.). Indole 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved from [Link][21]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link][2]

-

Sadtler Research Laboratories. (1976). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link][22]

-

Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link][23]

-

PubChem. (2026). Tert-butyl 7-acetyl-3-bromo-indole-1-carboxylate. Retrieved from [Link][24]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

Sources

- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Prediction [modgraph.co.uk]

- 5. Download NMR Predict - Mestrelab [mestrelab.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. youtube.com [youtube.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. ias.ac.in [ias.ac.in]

- 15. hmdb.ca [hmdb.ca]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. ias.ac.in [ias.ac.in]

- 21. researchgate.net [researchgate.net]

- 22. rsc.org [rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry of tert-butyl 7-bromoindoline-1-carboxylate

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

In the landscape of pharmaceutical research and drug development, indoline scaffolds are of paramount importance, serving as foundational structures for a myriad of biologically active compounds. Tert-butyl 7-bromoindoline-1-carboxylate is a crucial intermediate, leveraging the reactivity of the bromine atom for further synthetic elaborations and the tert-butoxycarbonyl (Boc) group as a stable, yet readily cleavable, protecting group for the indoline nitrogen. The precise characterization of this molecule is fundamental to ensuring the integrity of the synthetic pathways it enables. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information through the controlled fragmentation of the parent molecule.

This guide provides an in-depth technical exploration of the mass spectrometric behavior of this compound. We will delve into the theoretical underpinnings of its ionization and fragmentation, present a robust experimental protocol for its analysis, and interpret the resulting mass spectrum. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of complex organic molecules.

Core Principles: Ionization and Isotopic Distribution

When subjected to mass spectrometric analysis, this compound (Molecular Formula: C13H16BrNO2, Molecular Weight: 298.18 g/mol ) is first ionized to generate a charged species.[1][2] Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically producing the protonated molecule, [M+H]+.

A key characteristic of the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two naturally occurring stable isotopes, 79Br and 81Br, with near-equal abundance (approximately 50.5% and 49.5%, respectively). This results in a pair of peaks (an M and M+2 peak) of roughly equal intensity for any fragment containing a bromine atom, providing a clear and immediate signature for the presence of bromine in the molecule and its fragments.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a standardized procedure for the analysis of this compound using a quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with an electrospray ionization source. The inclusion of system suitability tests and internal standards ensures the trustworthiness and reproducibility of the generated data.

1. Sample Preparation and System Suitability:

-

Solvent Preparation: Prepare a solution of 0.1% formic acid in acetonitrile (LC-MS grade).

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the prepared solvent to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 10 µg/mL for analysis.

-

System Suitability Test: Prior to sample analysis, inject a standard mixture (e.g., a solution of caffeine and reserpine) to verify instrument performance, including mass accuracy and resolution.

2. Instrumentation and Data Acquisition:

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Mass Range: m/z 50-500.

-

Acquisition Mode: Full scan MS and tandem MS (MS/MS) of the protonated parent ion.

-

Collision Energy: For MS/MS, use a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.

Predicted Mass Spectrum and Fragmentation Pathway Analysis

The mass spectrum of this compound is predicted to be dominated by fragmentation pathways characteristic of the N-Boc protecting group and the inherent stability of the aromatic indoline core. The following table summarizes the expected key ions:

| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway |

| 298/300 | [C13H16BrNO2+H]+ | Protonated Molecular Ion ([M+H]+) |

| 242/244 | [C9H10BrN+H]+ | Loss of isobutylene (C4H8) from the Boc group |

| 198/200 | [C8H8BrN]+ | Loss of carbon dioxide (CO2) from the [M+H - C4H8]+ ion |

| 144 | [C9H10N]+ | Loss of bromine radical from the [M+H - C4H8 - CO2]+ ion |

| 57 | [C4H9]+ | Formation of the tert-butyl cation |

The fragmentation of the N-Boc group is a well-documented process in mass spectrometry.[3][4] The initial loss of isobutylene is a common neutral loss for Boc-protected amines. Subsequent loss of carbon dioxide leads to the formation of the protonated 7-bromoindoline.

Visualizing the Fragmentation Cascade

The logical flow of the fragmentation process can be visualized as a directed graph. The following diagram, generated using DOT language, illustrates the proposed fragmentation pathway of protonated this compound.

Sources

An In-depth Technical Guide to the FT-IR Analysis of tert-butyl 7-bromoindoline-1-carboxylate

Abstract

This technical guide provides a comprehensive framework for the analysis of tert-butyl 7-bromoindoline-1-carboxylate using Fourier-Transform Infrared (FT-IR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize spectroscopic techniques for structural elucidation and quality control. The guide delves into the theoretical underpinnings of FT-IR as applied to heterocyclic compounds, offers a detailed experimental protocol for sample analysis, and presents an in-depth interpretation of the expected vibrational modes. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as a practical resource for obtaining and interpreting high-quality FT-IR data for this and structurally related molecules.

Introduction: The Role of FT-IR in Characterizing Indoline Scaffolds

Indoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The synthesis of these molecules often involves multi-step processes, including the protection of reactive functional groups. This compound is a key intermediate where the indoline nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and the aromatic ring is substituted with a bromine atom. Verifying the successful incorporation of these functionalities is paramount for ensuring the integrity of subsequent synthetic transformations.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for this purpose. It probes the vibrational transitions of molecules upon absorption of infrared radiation. Specific functional groups possess characteristic vibrational frequencies, and their presence or absence in an FT-IR spectrum provides a molecular fingerprint, confirming the identity and purity of a synthesized compound. This guide will specifically focus on the expected FT-IR spectral features of this compound, providing a roadmap for its unambiguous characterization.

Experimental Protocol: A Self-Validating Approach to FT-IR Analysis

The acquisition of a high-quality FT-IR spectrum is contingent upon a meticulously executed experimental procedure. The following protocol is designed to be self-validating, ensuring reproducibility and accuracy.

Sample Preparation: The Solid-State Advantage

For a solid, non-volatile compound like this compound, the potassium bromide (KBr) pellet method is a widely accepted and robust technique. This method involves intimately mixing a small amount of the sample with finely ground, anhydrous KBr and pressing the mixture into a transparent pellet. The rationale behind using KBr is its ionic nature, which renders it transparent in the mid-infrared region (4000-400 cm⁻¹), thus not contributing any interfering signals to the sample's spectrum.

Step-by-Step Protocol:

-

Drying: Ensure both the sample and spectroscopic grade KBr are completely dry by placing them in a drying oven at 110°C for at least 2 hours. Moisture can introduce broad O-H stretching bands around 3400 cm⁻¹, which can obscure important spectral features.

-

Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the sample with 100-200 mg of the dried KBr. The grinding should be thorough to ensure a homogenous mixture and reduce particle size, which minimizes scattering of the infrared beam.

-

Pellet Formation: Transfer the ground mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet is indicative of good sample dispersion and minimal light scattering.

-

Background Collection: Place the empty sample holder into the FT-IR spectrometer and collect a background spectrum. This step is crucial as it records the spectral contributions of atmospheric water and carbon dioxide, which will be subtracted from the sample spectrum.

-

Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

Instrumentation and Data Processing

A modern FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable for this analysis. The collected interferogram is subjected to a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Spectral Interpretation: Decoding the Vibrational Fingerprint

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the indoline ring, the Boc-protecting group, and the bromine substituent. The following sections detail the expected absorption bands and their assignments.

High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by C-H stretching vibrations.

-

Aromatic C-H Stretch: The C-H bonds on the benzene ring of the indoline moiety are expected to show weak to medium absorption bands in the 3100-3000 cm⁻¹ range[1][2][3].

-

Aliphatic C-H Stretch: The sp³ hybridized C-H bonds of the five-membered ring and the tert-butyl group will exhibit strong, sharp peaks in the 3000-2850 cm⁻¹ region[2][4]. The asymmetric and symmetric stretching of the CH₃ groups in the tert-butyl moiety are typically prominent here.

Carbonyl and Double Bond Region (1800-1500 cm⁻¹)

This region is particularly diagnostic for the presence of the Boc-protecting group and the aromatic ring.

-

C=O Stretch (Amide I Band): The carbonyl group of the carbamate is expected to produce a very strong and sharp absorption band in the range of 1750-1690 cm⁻¹[5]. The exact position is influenced by the electronic environment, but for an N-Boc group, it is a highly characteristic peak.

-

Aromatic C=C Stretch: The carbon-carbon stretching vibrations within the aromatic ring typically give rise to two or more medium to weak bands in the 1600-1450 cm⁻¹ range[1][6].

The Fingerprint Region (1500-400 cm⁻¹)

This region contains a wealth of structural information from various bending and stretching vibrations. While complex, certain key absorptions can be identified.

-

C-H Bending: Aliphatic C-H bending vibrations (scissoring and rocking) from the CH₂ and CH₃ groups appear between 1470-1350 cm⁻¹[4][7].

-

C-N Stretch: The stretching vibration of the C-N bond in the carbamate and the indoline ring is expected in the 1300-1100 cm⁻¹ range[6].

-

C-O Stretch: The C-O stretching of the carbamate group will likely show strong bands in the 1300-1000 cm⁻¹ region[5].

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a medium to strong band in the low-frequency region, typically between 690-515 cm⁻¹[5][8]. The presence of a band in this region is a strong indicator of successful bromination.

-

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring can often be deduced from the strong C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ range[1][2].

Summary of Expected Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch[1][3] |

| 3000-2850 | Strong | Aliphatic C-H Stretch (CH₂, CH₃)[2][4] |

| 1750-1690 | Very Strong | C=O Stretch (Carbamate)[5] |

| 1600-1450 | Medium-Weak | Aromatic C=C Stretch[1][6] |

| 1470-1350 | Medium | Aliphatic C-H Bending[4][7] |

| 1300-1100 | Medium-Strong | C-N Stretch[6] |

| 1300-1000 | Strong | C-O Stretch (Carbamate)[5] |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bending[1][2] |

| 690-515 | Medium-Strong | C-Br Stretch[5][8] |

Visualization of Molecular Structure and Key Vibrational Modes

To visually correlate the molecular structure with the expected FT-IR absorptions, the following diagrams are provided.

Caption: Molecular structure of the target compound.

Caption: Key vibrational modes and their spectral regions.

Conclusion

FT-IR spectroscopy stands as an indispensable tool for the structural verification of synthetic intermediates like this compound. By systematically analyzing the characteristic absorption bands corresponding to the aromatic and aliphatic C-H stretches, the strong carbamate C=O stretch, and the low-frequency C-Br stretch, a high degree of confidence in the compound's identity can be achieved. This guide provides the foundational knowledge and a practical framework for researchers to successfully apply this technique, ensuring the integrity of their chemical entities and the robustness of their synthetic endeavors.

References

- Vertex AI Search. (n.d.). The features of IR spectrum. Retrieved January 9, 2026.

- Asian Network for Scientific Information. (2015). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences, 8(1), 24-37.

- ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... [Download Scientific Diagram]. Retrieved January 9, 2026.

- ResearchGate. (n.d.). FT-IR spectrum of control indole. [Download Scientific Diagram]. Retrieved January 9, 2026.

- Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.

- University of California, Los Angeles. (n.d.).

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- SciSpace. (2012, February 13). Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. Spectroscopic Evidence of Gas.

- Indian Journal of Pure & Applied Physics. (2005). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 43, 911-916.

- International Journal of Advanced Scientific Research. (2025, December 11).

- National Institutes of Health. (2010, February 1).

- PubMed. (2014). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 46-53.

- University of Colorado Boulder. (n.d.). IR Chart.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. allscientificjournal.com [allscientificjournal.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scialert.net [scialert.net]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Solubility of tert-Butyl 7-Bromoindoline-1-carboxylate

Abstract

tert-Butyl 7-bromoindoline-1-carboxylate is a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Its utility in constructing complex molecular architectures is frequently dictated by a fundamental, yet often overlooked, physical property: its solubility in organic solvents.[1] This guide provides a comprehensive analysis of the solubility characteristics of this compound, moving beyond simple data points to offer a framework for rational solvent selection. We will explore the theoretical underpinnings of its solubility based on molecular structure, present qualitative solubility data inferred from common laboratory procedures, and provide a robust, step-by-step protocol for quantitative solubility determination. This document is intended to empower researchers, scientists, and drug development professionals with the expertise to effectively handle this versatile intermediate in a variety of experimental contexts.

Introduction: The Critical Role of Solubility

In the realm of medicinal chemistry, the journey from a chemical blueprint to a viable drug candidate is paved with practical challenges. Among the most crucial is ensuring the effective dissolution of intermediates and active pharmaceutical ingredients (APIs).[2] Poor solubility can impede reaction kinetics, complicate purification processes, and create significant hurdles in formulation development.[3] this compound, with its indoline core, bromine handle for cross-coupling, and bulky tert-butoxycarbonyl (Boc) protecting group, presents a unique solubility profile that warrants careful consideration.[1][4] Understanding and predicting how this molecule behaves in different solvent environments is essential for optimizing synthetic routes and ensuring the reproducibility of experimental outcomes.[5]

This guide will deconstruct the factors governing the solubility of this compound and provide actionable insights for its use in the laboratory.

Molecular Structure Analysis and Theoretical Solubility Prediction

The principle of "like dissolves like" serves as a foundational concept for predicting solubility.[3] This axiom suggests that a solute will dissolve best in a solvent that has a similar polarity. An analysis of the molecular structure of this compound provides the first layer of insight into its solubility behavior.

-

Indoline Core: The bicyclic indoline system contains a nitrogen atom, contributing to the molecule's polarity.

-

Bromo Substituent: The bromine atom at the 7-position is electronegative, further enhancing the polarity of the aromatic portion of the molecule.

-

tert-Butoxycarbonyl (Boc) Group: This bulky, nonpolar protecting group significantly influences the overall character of the molecule.[6] It increases the steric hindrance and introduces a significant lipophilic component, which can enhance solubility in less polar solvents.

-

Carboxylate Moiety: The ester functional group within the Boc protector is a polar feature capable of acting as a hydrogen bond acceptor.

Overall Predicted Profile: The molecule presents a duality. It has polar characteristics arising from the bromo-indoline core and the carboxylate function, but also a significant nonpolar character due to the large tert-butyl group. This suggests that the compound is unlikely to be highly soluble in extremely polar solvents (like water) or very nonpolar solvents (like hexane). Its optimal solubility is expected in solvents of intermediate polarity that can accommodate both the polar and nonpolar regions of the molecule.

Inferred Solubility from Synthetic & Purification Methodologies

While explicit quantitative solubility data is not widely published for this specific compound, valuable qualitative information can be gleaned from documented synthetic and purification procedures.